molecular formula C12H15N7O B4601112 1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B4601112
M. Wt: 273.29 g/mol
InChI Key: VRQUWWCPELOIIK-UHFFFAOYSA-N
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Description

This compound features a benzimidazol-2-one core substituted with a methyl group at positions 1 and 2. A key structural distinction is the presence of a (2-methyl-2H-tetrazol-5-yl)aminomethyl group at position 5 of the benzimidazole ring. The methyl groups likely improve lipophilicity and membrane permeability compared to unsubstituted analogs .

Properties

IUPAC Name

1,3-dimethyl-5-[[(2-methyltetrazol-5-yl)amino]methyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-17-9-5-4-8(6-10(9)18(2)12(17)20)7-13-11-14-16-19(3)15-11/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQUWWCPELOIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=NN(N=N3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3-Dimethyl-5-[(6-Morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one

  • Structure: Replaces the tetrazole-aminomethyl group with a morpholine-pyrimidine substituent .
  • Lower logP compared to the tetrazole analog due to the polar morpholine ring.
  • Applications : Likely suited for anticancer or anti-inflammatory applications due to kinase-targeting motifs.
Parameter Target Compound Morpholine-Pyrimidine Analog
Substituent at Position 5 Tetrazole-aminomethyl Morpholine-pyrimidine
Molecular Weight (g/mol) ~343.4 ~396.4
Polar Surface Area (Ų) ~100 ~115
Bioisosteric Potential High (tetrazole) Moderate (pyrimidine)

Nitro Derivatives (e.g., TriNBO, 5-Me-TriNBO)

  • Structure : Feature nitro groups at positions 4, 6, and 7 on the benzimidazol-2-one core .
  • Properties: High detonation velocity (D: 7.3–8.0 km/s) and pressure (P: 25–28 GPa), surpassing TNT (D: 6.9 km/s, P: 19 GPa). Reduced thermal stability compared to the non-nitrated target compound.
  • Applications : Explosives or propellants rather than pharmaceuticals.

1,3-Dibenzyl-5-chloro-1H-benzimidazol-2-one

  • Structure : Substituted with benzyl groups at positions 1 and 3 and a chlorine at position 5 .
  • Properties: Increased steric bulk reduces solubility (logP ~4.2) compared to the target compound (estimated logP ~2.8).
  • Applications : Antimicrobial or antiparasitic agents due to halogenated aromatic systems.

1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

  • Structure : Aryl groups (e.g., phenyl, fluorophenyl) at position 1 .
  • Properties :
    • Aromatic substituents improve π-π stacking interactions, favoring CNS-targeting applications.
    • Lower metabolic stability than the tetrazole-containing target compound due to susceptible esterase cleavage sites.
  • Applications : Neuroprotective or antipsychotic agents.

Key Research Findings

  • Antiviral Potential: The tetrazole group in the target compound mimics carboxylic acid bioisosteres, a feature critical for viral protease inhibition . In contrast, morpholine-pyrimidine analogs lack this mimicry but may target kinases .
  • Synthetic Accessibility : The target compound’s tetrazole group can be synthesized via cycloaddition reactions, whereas nitro derivatives require hazardous nitration conditions .
  • Thermodynamic Stability : Methyl substitutions at positions 1 and 3 reduce ring strain compared to bulkier substituents (e.g., benzyl groups), as evidenced by crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

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